

Spectroscopic Profile of Ethyl 2,2,2-trifluoroethyl carbonate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2,2,2-trifluoroethyl carbonate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl 2,2,2-trifluoroethyl carbonate** (CAS No. 156783-96-9), a fluorinated organic compound of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Summary of Spectroscopic Data

The structural formula of **Ethyl 2,2,2-trifluoroethyl carbonate** is $C_5H_7F_3O_3$, with a molecular weight of approximately 172.10 g/mol ^[1]. The key spectroscopic data are summarized in the tables below for quick reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.64	Quartet (q)	8.6	-CH ₂ - (Trifluoroethyl group)
4.29	Quartet (q)	7.1	-CH ₂ - (Ethyl group)
1.35	Triplet (t)	7.1	-CH ₃ (Ethyl group)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
154.5	Singlet (s)	-	C=O (Carbonyl)
122.9	Quartet (q)	278.4	-CF ₃ (Trifluoromethyl)
65.8	Quartet (q)	36.4	-CH ₂ - (Trifluoroethyl group)
65.2	Singlet (s)	-	-CH ₂ - (Ethyl group)
14.1	Singlet (s)	-	-CH ₃ (Ethyl group)

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-74.2	Triplet (t)	8.6	-CF ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2990	Medium	C-H stretch (alkane)
1765	Strong	C=O stretch (carbonate)
1270	Strong	C-F stretch
1170	Strong	C-O stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
172	Moderate	[M] ⁺ (Molecular ion)
143	Moderate	[M - C ₂ H ₅] ⁺
127	Strong	[M - OCH ₂ CH ₃] ⁺
83	High	[CF ₃ CH ₂] ⁺
69	Moderate	[CF ₃] ⁺
45	Moderate	[C ₂ H ₅ O] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

- Sample Preparation: Approximately 10-20 mg of **Ethyl 2,2,2-trifluoroethyl carbonate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Data Acquisition:
 - ^1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required.
 - ^{19}F NMR: Spectra are acquired with or without proton decoupling. A common reference standard for ^{19}F NMR is trichlorofluoromethane (CFCl_3 , $\delta = 0.0$ ppm).
- Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples.

- Sample Preparation: A small drop of neat **Ethyl 2,2,2-trifluoroethyl carbonate** is placed directly onto the ATR crystal.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} . The data is collected over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

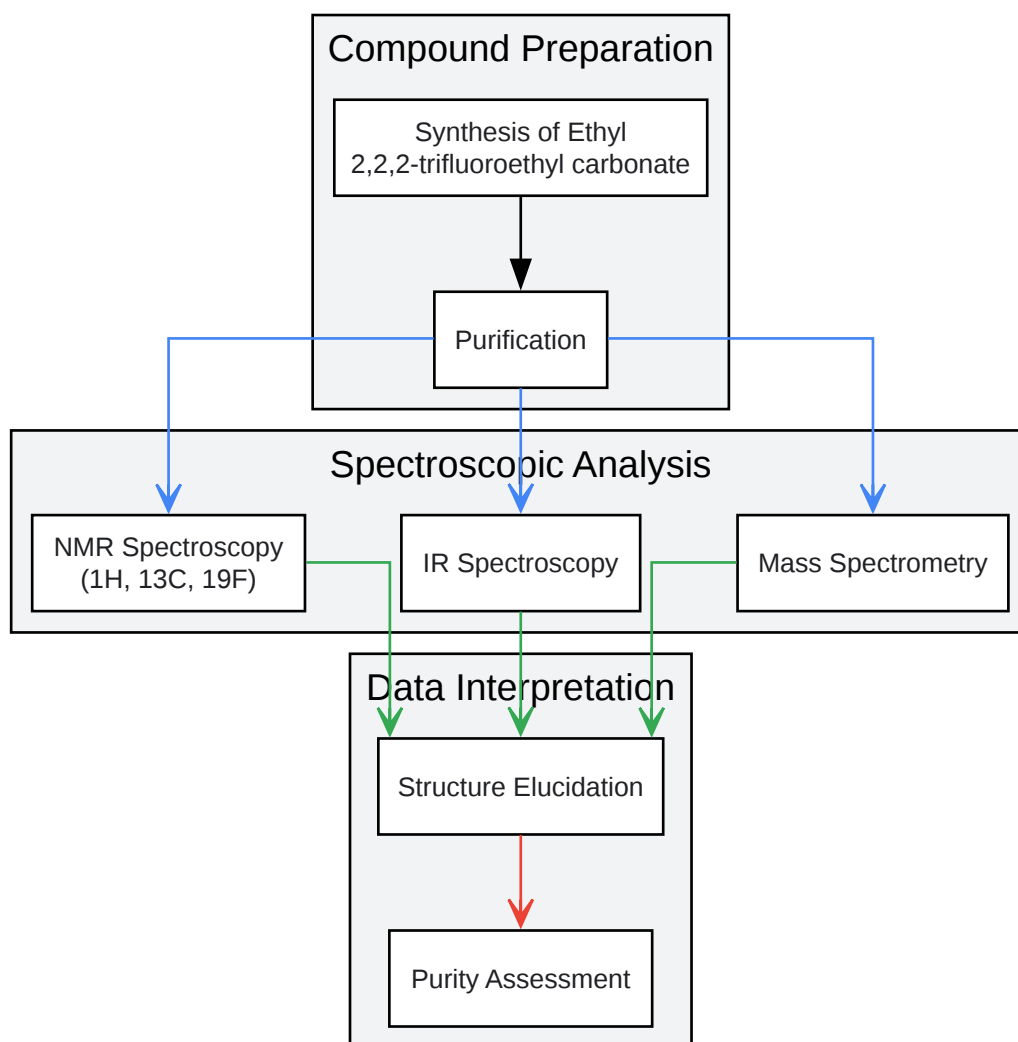
Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

- **Sample Introduction:** A dilute solution of **Ethyl 2,2,2-trifluoroethyl carbonate** in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the compound from the solvent and any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2,2,2-trifluoroethyl carbonate**.

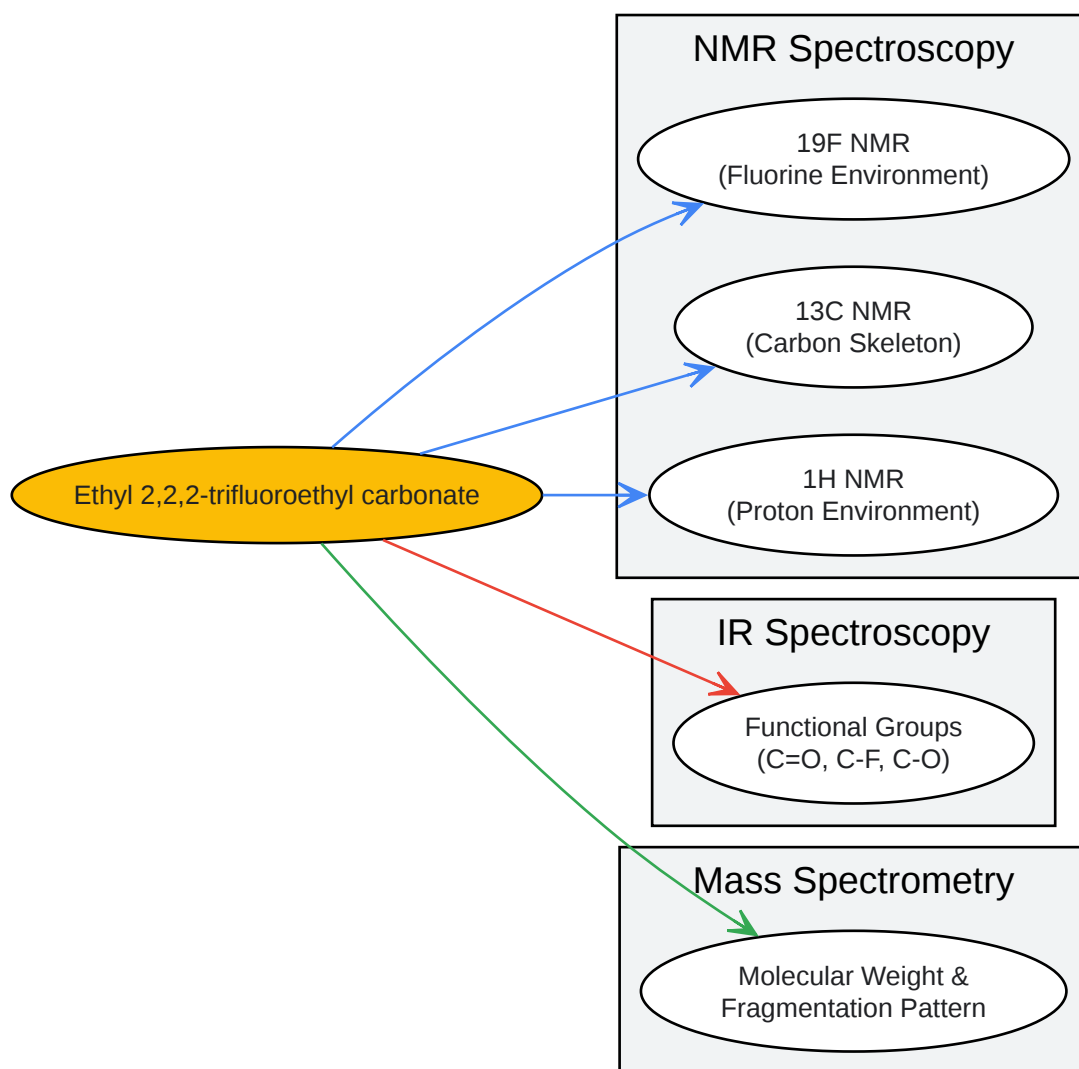


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Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for **Ethyl 2,2,2-trifluoroethyl carbonate**.



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Caption: Relationship between the compound and the structural information derived from different spectroscopic techniques.

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References

- 1. Ethyl 2,2,2-trifluoroethyl carbonate | C₅H₇F₃O₃ | CID 21263423 - PubChem [pubchem.ncbi.nlm.nih.gov]
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